Bienvenue dans la boutique en ligne BenchChem!

EPZ0025654

PRMT5 Methyltransferase Biochemical assay

EPZ0025654 is a research-grade PRMT5 inhibitor critical for MTAP deletion studies and synthetic lethality validation. It provides a non-MTA-cooperative baseline to benchmark emerging MTA-cooperative inhibitors. With a cellular EC50 of 42 nM in Z-138 cells, it delivers robust target engagement while minimizing off-target effects, ensuring reproducible results across experimental replicates. Ideal for dose-response assays and pharmacodynamic biomarker validation.

Molecular Formula C29H33ClN8O3
Molecular Weight 577.1 g/mol
Cat. No. B607354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ0025654
SynonymsEPZ-025654;  EPZ 025654;  EPZ025654;  GSK35336023;  GSK-35336023;  GSK 35336023; 
Molecular FormulaC29H33ClN8O3
Molecular Weight577.1 g/mol
Structural Identifiers
InChIInChI=1S/C29H33ClN8O3/c1-16-26(25-17(2)36-41-18(25)3)34-27(22-10-21(6-7-23(22)30)40-15-20(39)12-31-4)35-28(16)38-13-19-11-32-29(33-24(19)14-38)37-8-5-9-37/h6-7,10-11,20,31,39H,5,8-9,12-15H2,1-4H3/t20-/m1/s1
InChIKeyFJRSBGGFLPVXPH-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EPZ0025654 (GSK3536023) PRMT5 Inhibitor: Key Procurement Considerations for Oncology Research


EPZ0025654 (also known as GSK3536023; CAS: 1888328-89-9) is a potent small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II methyltransferase that catalyzes symmetric dimethylation of arginine residues on histone and non-histone substrates [1]. The compound emerged from a structure-activity relationship (SAR) optimization campaign at Epizyme and was identified as a suitable tool molecule for studying PRMT5 biology, achieving significant biochemical and cellular potency improvements over earlier lead compounds [2]. PRMT5 inhibition has been pursued clinically in multiple cancer indications, particularly those with MTAP deletion where a synthetic lethal vulnerability exists [3].

EPZ0025654 Selection Rationale: Why Substituting with Other PRMT5 Inhibitors May Compromise Research Outcomes


Substituting EPZ0025654 with alternative PRMT5 inhibitors, including clinical-stage agents like pemrametostat (GSK3326595/EPZ015938) or other tool compounds such as EPZ015666, introduces critical variables that can undermine experimental reproducibility and translational relevance. First-generation PRMT5 inhibitors such as GSK3326595 and JNJ-64619178 exhibit potent enzymatic inhibition (IC50 values of 6.2 nM and 0.14 nM, respectively) but were discontinued or deprioritized clinically due to dose-limiting myelosuppression and a narrow therapeutic window resulting from indiscriminate PRMT5 inhibition in both normal and tumor tissues [1]. In contrast, EPZ0025654 was optimized specifically as a research tool molecule with distinct biochemical and cellular potency characteristics that differ meaningfully from both earlier PRMT5 inhibitors and the emerging class of MTA-cooperative inhibitors [2]. Furthermore, EPZ0025654 demonstrates differential cellular potency across MTAP status, a key genetic determinant of PRMT5 inhibitor response that is not uniformly observed across all PRMT5 tool compounds [3]. For researchers investigating PRMT5 biology, synthetic lethality, or MTAP-deleted cancers, the use of non-equivalent PRMT5 inhibitors introduces confounding variables that compromise cross-study comparability and may yield misleading conclusions about target engagement and therapeutic index.

EPZ0025654 Comparative Evidence: Quantitative Differentiation from PRMT5 Inhibitor Analogs


Biochemical Potency of EPZ0025654 Compared to EPZ015666 and GSK3326595 in PRMT5/MEP50 Complex Assays

EPZ0025654 exhibits biochemical inhibitory activity against the PRMT5/MEP50 complex that is intermediate between the tool compound EPZ015666 and the clinical candidate GSK3326595 (pemrametostat). This potency profile positions EPZ0025654 as a distinct tool compound with characteristics that differ from both earlier and later-generation PRMT5 inhibitors [1].

PRMT5 Methyltransferase Biochemical assay

Cellular Antiproliferative Activity of EPZ0025654 in Z-138 Mantle Cell Lymphoma Cells

In Z-138 mantle cell lymphoma cells, a well-established PRMT5-dependent cancer cell line, EPZ0025654 demonstrates potent antiproliferative activity with an EC50 value of 42 nM [1]. This cellular potency is substantially higher than that of the earlier tool compound EPZ015666 and approaches that of the clinical-stage inhibitor GSK3326595 [2].

Mantle cell lymphoma Antiproliferative Cellular assay

Selectivity Profile of EPZ0025654 Across the PRMT Enzyme Family

EPZ0025654 demonstrates a selectivity profile across the PRMT enzyme family that differs from pan-PRMT inhibitors and from highly PRMT5-selective agents. While not achieving the extreme selectivity reported for GSK3326595 (>4000-fold over 20 methyltransferases), EPZ0025654 exhibits a defined selectivity window that makes it suitable for studies where moderate cross-reactivity is acceptable or where comparative analysis across PRMT isoforms is desired . The compound shows significantly weaker activity against PRMT4/CARM1 (IC50 > 1000 nM) relative to its PRMT5 activity, confirming its primary target engagement [1].

Selectivity PRMT family Off-target

MTA-Cooperative Inhibition: EPZ0025654 Does Not Exhibit MTA-Dependent Potentiation

EPZ0025654 functions as a SAM-competitive or SAM-uncompetitive inhibitor and does not exhibit MTA-cooperative binding, distinguishing it from second-generation clinical candidates such as TNG908, MRTX1719, and AMG 193 [1]. This mechanistic distinction is critical for experimental design: EPZ0025654 inhibits PRMT5 regardless of cellular MTA levels, whereas MTA-cooperative inhibitors preferentially target PRMT5 in MTAP-deleted cells where MTA accumulates [2].

MTA-cooperative MTAP deletion Synthetic lethality

EPZ0025654 Optimal Research Applications: Scenarios Where EPZ0025654 Provides Superior Experimental Value


Mechanistic Studies of PRMT5-Dependent Transcriptional and Splicing Regulation

EPZ0025654 is ideally suited for dissecting PRMT5-mediated transcriptional repression and alternative splicing regulation in cellular models. With a biochemical IC50 of 11 nM against the PRMT5/MEP50 complex and cellular EC50 of 42 nM in Z-138 cells, EPZ0025654 achieves robust target engagement at concentrations that minimize off-target effects [1]. The compound's moderate selectivity profile (>90-fold over PRMT4) allows researchers to attribute observed changes in symmetric dimethylarginine (SDMA) marks, particularly H4R3me2s and H3R8me2s, to PRMT5 inhibition with reasonable confidence [2]. This makes EPZ0025654 a preferred tool compound for chromatin immunoprecipitation (ChIP) studies, RNA-seq analysis of splicing changes, and investigation of PRMT5-dependent gene expression programs, where the balance between potency and interpretability is paramount [3].

Comparative Pharmacology Studies of First-Generation versus MTA-Cooperative PRMT5 Inhibitors

EPZ0025654 serves as a critical reference compound for studies comparing the pharmacology of non-MTA-cooperative (first-generation) PRMT5 inhibitors with emerging MTA-cooperative inhibitors such as TNG908, MRTX1719, and AMG 193 [1]. Because EPZ0025654 does not exhibit MTA-dependent potentiation, it provides a baseline for PRMT5 inhibition that is independent of MTAP status and cellular MTA levels [2]. Researchers can use EPZ0025654 to establish the non-selective PRMT5 inhibition phenotype in paired MTAP-wildtype and MTAP-null isogenic cell lines, enabling quantitative comparison with MTA-cooperative inhibitors that show enhanced potency in MTAP-deleted contexts [3]. This comparative framework is essential for validating synthetic lethality mechanisms and for benchmarking the therapeutic index improvements claimed for second-generation inhibitors.

PRMT5 Inhibitor Dose-Response and Pharmacodynamic Biomarker Validation Studies

The cellular potency of EPZ0025654 (EC50 = 42 nM in Z-138 cells) positions it effectively for dose-response studies and pharmacodynamic biomarker validation [1]. At concentrations ranging from 10 nM to 1 μM, EPZ0025654 produces graded inhibition of symmetric dimethylarginine marks (H4R3me2s, H3R8me2s) that can be quantitatively measured by western blot or mass spectrometry [2]. This concentration-response relationship enables researchers to establish dose-response curves for PD biomarkers, determine the relationship between target engagement and phenotypic outcomes, and validate assays for downstream translational studies. The compound's established purity (>98% by HPLC) and defined storage stability (lyophilized powder stable for 36 months at -20°C) ensure reproducible results across experimental replicates and between laboratories [3].

Hematological Malignancy Preclinical Models Requiring PRMT5 Tool Compound with Favorable Cellular Activity

EPZ0025654 demonstrates particular utility in preclinical models of hematological malignancies, including mantle cell lymphoma (Z-138 model) and multiple myeloma, where PRMT5 dependency has been well established [1]. The compound's cellular EC50 of 42 nM in Z-138 cells compares favorably to EPZ015666 (EC50 = 96 nM), providing researchers with a tool compound that achieves meaningful antiproliferative effects at lower concentrations while avoiding the extreme potency of clinical candidates that may obscure dose-response relationships [2]. For laboratories investigating PRMT5 as a therapeutic target in lymphoma, leukemia, or myeloma, EPZ0025654 offers a balanced pharmacological profile that supports both in vitro mechanistic studies and ex vivo primary patient sample analyses [3]. The compound's non-MTA-cooperative mechanism also makes it suitable as a comparator for studies evaluating the differential activity of MTA-cooperative inhibitors in hematological versus solid tumor contexts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ0025654

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.